molecular formula C16H12BrNO3 B2632127 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903870-73-5

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2632127
CAS No.: 903870-73-5
M. Wt: 346.18
InChI Key: PEDJZSZHADDLMW-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol features a benzene-1,3-diol (resorcinol) core linked to a 1,2-oxazole heterocycle substituted with a 4-bromophenyl group and a methyl group. The bromine atom may enhance halogen bonding interactions, while the oxazole contributes to electronic delocalization .

Properties

IUPAC Name

4-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-9-15(10-2-4-11(17)5-3-10)16(21-18-9)13-7-6-12(19)8-14(13)20/h2-8,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDJZSZHADDLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the bromination of a phenyl derivative, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing oxazole rings exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the bromophenyl group enhances its potency against certain cancer types, making it a candidate for further drug development .

Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preclinical studies. Analgesic activity was observed in animal models, where it showed a reduction in pain comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Antimicrobial Activity
Studies have reported that oxazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. This suggests potential applications in developing new antibacterial agents, particularly as resistance to existing antibiotics increases .

Material Science

Polymeric Applications
The unique chemical structure of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol allows it to be incorporated into polymer matrices to enhance mechanical and thermal properties. Research has focused on synthesizing polymers that incorporate this compound to create materials with improved durability and resistance to environmental degradation .

Optoelectronic Devices
Due to its electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a light-emitting layer or electron transport material could lead to advancements in energy-efficient lighting and solar energy conversion technologies .

Environmental Applications

Photodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies have investigated the photodegradation of this compound under UV light exposure. Results indicate that this compound can break down into less harmful products, suggesting its potential for use in environmentally friendly formulations .

Case Studies

Study Focus Findings
Anticancer Mechanisms In vitro studies on cancer cell linesInduced apoptosis through mitochondrial pathways; effective against breast and colon cancer cells .
Anti-inflammatory Effects Animal model testingSignificant pain relief observed; comparable efficacy to standard NSAIDs like aspirin.
Material Enhancement Polymer synthesis experimentsImproved mechanical strength and thermal stability when incorporated into polymer matrices .
Environmental Impact Assessment Photodegradation experimentsEffective breakdown under UV light; potential for safer environmental applications .

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with molecular targets in biological systems. The oxazole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol

  • Structural Differences : Replaces the oxazole ring with a 1,3,4-thiadiazole moiety.
  • Properties : Exhibits fluorescence effects influenced by molecular aggregation and substituent positions. Theoretical studies show that the thiadiazole ring enhances π-π stacking interactions compared to oxazole, altering electronic transitions .
  • Applications : Studied for bioactivity, likely due to thiadiazole’s role in inhibiting enzymes like carbonic anhydrase.

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)

  • Structural Differences : Features a styrenyl linker instead of the oxazole-bromophenyl system.
  • Properties : Higher solubility in polar solvents due to the absence of a hydrophobic oxazole ring. Used as a reference standard in pharmacological and cosmetic research .

4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl)diazenyl)benzene-1,3-diol

  • Structural Differences : Incorporates pyrazole and thiazole rings with diazenyl (-N=N-) linkers.
  • Properties : Higher molecular weight (due to diazenyl groups) and a melting point of 212°C . The diazenyl groups may reduce stability under UV light compared to the target compound’s oxazole system.

3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole

  • Structural Differences: Replaces the resorcinol core with an oxadiazole ring.
  • Bromine and chlorine substituents increase lipophilicity .
  • Applications : Used as a pharmaceutical intermediate, suggesting utility in drug synthesis.

Key Comparative Data

Property Target Compound 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol Oxyresveratrol
Core Structure Benzene-1,3-diol + oxazole Benzene-1,3-diol + thiadiazole Styrenyl-resorcinol
Halogen Substituent 4-Bromophenyl None None
Fluorescence Not reported Aggregation-dependent Weak/non-fluorescent
Solubility Moderate (polar aprotic) Low (aggregation-prone) High (polar solvents)
Bioactivity Potential enzyme inhibition Carbonic anhydrase inhibition Antioxidant

Pharmacological and Industrial Relevance

  • The bromophenyl-oxazole system in the target compound may enhance blood-brain barrier penetration compared to non-halogenated analogs .
  • Thiadiazole derivatives () show superior fluorescence for biosensing, while oxyresveratrol () is favored in cosmetics.

Biological Activity

4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol, also known by its CAS number 903854-19-3, is a complex organic compound with potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18BrNO3C_{20}H_{18}BrNO_3 with a molecular weight of 400.3 g/mol. The structure features a bromophenyl group and an oxazole ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H18BrNO3
Molecular Weight400.3 g/mol
CAS Number903854-19-3

Antimicrobial Properties

Research indicates that compounds containing bromophenyl and oxazole groups exhibit notable antimicrobial activities. A study highlighted that derivatives of oxazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents like bromine enhances the bioactivity of these compounds.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. The presence of the diol functional group in this compound suggests it may scavenge free radicals effectively. Studies have shown that phenolic compounds can reduce oxidative stress, which is linked to various chronic diseases .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on similar compounds to evaluate their effects on cancer cell lines. Results indicated that certain oxazole derivatives possess cytotoxic properties against human cancer cells, suggesting a potential for therapeutic applications .

Study on Antibacterial Activity

A recent study investigated the antibacterial efficacy of several oxazole derivatives against common pathogens. The results demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with specific emphasis on its mechanism involving disruption of bacterial cell wall synthesis .

Evaluation of Antioxidant Capacity

Another research effort focused on assessing the antioxidant capacity of phenolic compounds derived from similar structures. The study employed various assays (DPPH and ABTS) to quantify radical scavenging activity, revealing that compounds with a bromophenyl group showed enhanced antioxidant properties compared to their non-brominated counterparts .

Q & A

Basic: How can researchers optimize the synthesis of 4-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol?

Methodological Answer:
Synthetic optimization involves:

  • Stepwise heterocycle formation : First, synthesize the 1,2-oxazole ring via cyclization of nitrile oxides with alkynes, ensuring regioselectivity by controlling substituent positions .
  • Coupling reactions : Use Suzuki-Miyaura cross-coupling to attach the bromophenyl group to the oxazole core, employing Pd catalysts (e.g., Pd(PPh₃)₄) and base optimization (e.g., Na₂CO₃) .
  • Protection/deprotection of diols : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers during reactive steps to prevent side reactions, followed by TBAF-mediated deprotection .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish diol protons (δ ~5.5–6.5 ppm, broad) and oxazole carbons (C-2 at δ ~160–165 ppm) .
  • IR Spectroscopy : Confirm hydroxyl stretches (broad ~3200–3500 cm⁻¹) and oxazole ring vibrations (C=N at ~1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion [M+H]⁺ and isotopic pattern matching for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-crystal growth : Recrystallize from DMSO/water to obtain diffraction-quality crystals .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refine structures with SHELXL, achieving R-factor < 0.05 .
  • Key parameters : Confirm dihedral angles between oxazole and benzene rings (e.g., ~15–25°), and hydrogen-bonding networks involving diol groups (O···O distances ~2.6–2.8 Å) .

Advanced: What computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to:
    • Map frontier orbitals (HOMO-LUMO gap ~4.5–5.0 eV) to assess reactivity .
    • Simulate UV-Vis spectra (TD-DFT) and compare with experimental λmax (e.g., ~280 nm for π→π* transitions) .
  • Molecular Electrostatic Potential (MEP) : Identify nucleophilic (diol oxygens) and electrophilic (oxazole C-2) sites for reaction planning .

Advanced: How do tautomeric forms of the diol group affect biological activity?

Methodological Answer:

  • Tautomer identification : Use ¹H NMR in DMSO-d₆ to detect keto-enol equilibria (e.g., enol form dominance via sharp OH peaks) .
  • Docking studies : Compare tautomer binding affinities to target enzymes (e.g., COX-2) using AutoDock Vina. Enol forms may show stronger H-bonding with catalytic Ser530 .
  • pH-dependent stability : Test solubility and tautomer ratios in buffered solutions (pH 5–8) to optimize in vitro assays .

Advanced: How to address contradictory data in solubility and stability studies?

Methodological Answer:

  • Controlled replicates : Use randomized block designs (e.g., split-plot for solvent variables) to isolate confounding factors .
  • Analytical validation : Cross-check HPLC purity (>98%) with DSC to detect polymorphic transitions affecting solubility .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability (p < 0.05 significance threshold) .

Advanced: What strategies validate the compound’s mechanism in antimicrobial assays?

Methodological Answer:

  • Time-kill kinetics : Monitor bacterial growth (OD₆₀₀) at 2-hour intervals to distinguish bacteriostatic vs. bactericidal effects .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in treated microbial cells .
  • Resistance induction : Serial passage assays over 20 generations to assess mutation frequency and target stability .

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